(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid
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Overview
Description
(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with methyl groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole with an appropriate aldehyde under basic conditions to form the corresponding acrylic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The aromatic ring and the pyrrole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved can vary based on the context of its application, such as inhibiting microbial growth or modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,5,N,N’-Tetraphenyl-penta-2,3-diene-1,5-diamine: This compound shares structural similarities with (2E)-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid, particularly in the presence of aromatic rings and conjugated systems.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring and the presence of an acrylic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17NO2 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H17NO2/c1-11-5-4-6-15(9-11)17-12(2)10-14(13(17)3)7-8-16(18)19/h4-10H,1-3H3,(H,18,19)/b8-7+ |
InChI Key |
HHKIUEUIVWSTKP-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=CC(=O)O)C |
Origin of Product |
United States |
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